molecular formula C10H13NO3 B11731738 2-(Ethylamino)-5-methoxybenzoic acid

2-(Ethylamino)-5-methoxybenzoic acid

Cat. No.: B11731738
M. Wt: 195.21 g/mol
InChI Key: PLDWSCZYLRHFIW-UHFFFAOYSA-N
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Description

2-(Ethylamino)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethylamino group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 5-methoxybenzoic acid with ethylamine under suitable conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for cost-effectiveness and efficiency, with considerations for the availability of raw materials and the scalability of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The ethylamino and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Ethylamino)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-5-methoxybenzoic acid
  • 2-(Propylamino)-5-methoxybenzoic acid
  • 2-(Ethylamino)-4-methoxybenzoic acid

Uniqueness

2-(Ethylamino)-5-methoxybenzoic acid is unique due to the specific positioning of the ethylamino and methoxy groups on the benzene ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(ethylamino)-5-methoxybenzoic acid

InChI

InChI=1S/C10H13NO3/c1-3-11-9-5-4-7(14-2)6-8(9)10(12)13/h4-6,11H,3H2,1-2H3,(H,12,13)

InChI Key

PLDWSCZYLRHFIW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)OC)C(=O)O

Origin of Product

United States

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